2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide
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Description
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway, which is a type of programmed cell death .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity . This prevents the activation of the necroptosis signaling pathway, thereby inhibiting cell death .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the phosphorylation of the RIPK1/RIPK3/MLKL pathway, which is a key step in the initiation of necroptosis .
Pharmacokinetics
The compound has acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55% , indicating a good absorption rate when administered orally.
Result of Action
The compound effectively blocks TNFα-induced necroptosis in both human and murine cells . In TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-11(2)22-16(26)10-24-19(27)18-15(17(23-24)12-6-7-12)9-21-25(18)14-5-3-4-13(20)8-14/h3-5,8-9,11-12H,6-7,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVFMHNJKPVGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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